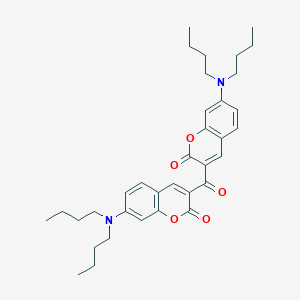

3,3'-carbonylbis(7-(dibutylamino)-2H-chromen-2-one)

Vue d'ensemble

Description

3,3'-Carbonylbis(7-(dibutylamino)-2H-chromen-2-one) is an organic compound with a unique chemical structure and an array of potential applications in scientific research. Its chemical formula is C18H28N2O2 and its molecular weight is 308.44 g/mol. It is a colorless, crystalline solid that is soluble in water and ethanol. This compound has been studied extensively for its potential applications in biochemistry, physiology, and laboratory experiments.

Applications De Recherche Scientifique

Molecular Docking and Spectroscopic Analyses : A related compound, 3-(3-(4-chlorobenzoyl)-1-phenyl-1H-pyrazole-5-carbonyl)-7-methoxy-2H-chromen-2-one, has been characterized using various spectroscopic techniques and molecular docking. This includes FT-IR, Laser-Raman, NMR, and UV-Vis spectroscopy. The study focuses on molecular geometric structure, Hirshfeld surface, HOMO-LUMO, MEP, and non-linear optical properties. It also explores molecular docking with interleukin-6, highlighting its potential in biochemical applications (Sert et al., 2018).

Synthesis and Characterization : Another study reports on the synthesis of 3,3'-(4-arylpyridine-2,6-diyl)bis(2H-chromen-2-one) derivatives through a one-pot, three-component reaction. This process is noted for its efficiency in terms of reaction time, yields, and energy consumption, indicating the compound's utility in chemical synthesis (Zhou et al., 2013).

Crystal Structure Analysis : The crystal structure of imperatorin, a similar compound (9-(3-methylbut-2-enyloxy)-7H-furo[3,2-g]chromen-7-one), has been studied, with a focus on the different conformations of its 3-methylbutyl group. This research provides insights into the structural aspects of such compounds (Atta-ur-rahman et al., 2004).

Green Chemistry Applications : The use of 3-acetyl-2H-chromen-2-one in a one-pot reaction with heterylthiols and phenylthioureas demonstrates the compound's potential in green chemistry. The study highlights mild reaction conditions and environmental friendliness, emphasizing the compound's role in sustainable chemical practices (Srikrishna & Dubey, 2017).

Photochromic and Redox Properties : A study on 2H-pyrano[3,2-c]chromen-5-one derivatives, closely related to the compound , explores their photochromic and redox properties. This suggests potential applications in materials science, particularly in areas requiring light-responsive materials (Huang et al., 2007).

Synthesis of Pyridine Derivatives : Another research focuses on synthesizing novel pyridine derivatives derived from N-substituted coumarin, which is structurally related to 3,3'-carbonylbis(7-(dibutylamino)-2H-chromen-2-one). This study underscores the compound's role in creating new chemical entities, potentially useful in various industrial applications (Ibraheem et al., 2021).

Mécanisme D'action

Target of Action

Similar compounds such as 7-(diethylamino)coumarin-3-carbonyl azide have been used for labeling proteins and other carbonyl-containing molecules .

Mode of Action

It has been suggested that it exhibits antioxidant activity, comparable to standard ascorbic acid . It interacts with DNA, as evidenced by UV-Visible and fluorescence spectral variations indicating complex formation .

Biochemical Pathways

It has been shown to exhibit antioxidant activity, suggesting it may interact with pathways involving reactive oxygen species .

Pharmacokinetics

Its interaction with dna suggests it may be absorbed and distributed to cells where it can interact with genetic material .

Result of Action

Its antioxidant activity suggests it may protect cells from oxidative damage .

Action Environment

Like many chemical compounds, its stability and efficacy may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Safety and Hazards

Orientations Futures

The use of “3,3’-carbonylbis(7-(dibutylamino)-2H-chromen-2-one)” as a photosensitizer in 3D printing represents a promising direction for the field . This approach provides a viable solution towards efficient additive manufacturing by controlling the photoreaction of photosensitizers during photopolymerization .

Propriétés

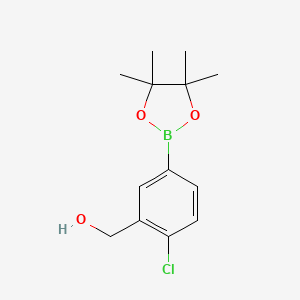

IUPAC Name |

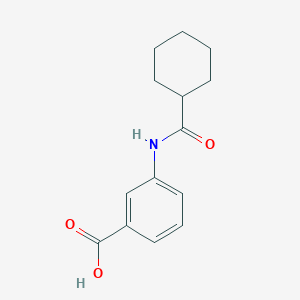

7-(dibutylamino)-3-[7-(dibutylamino)-2-oxochromene-3-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44N2O5/c1-5-9-17-36(18-10-6-2)27-15-13-25-21-29(34(39)41-31(25)23-27)33(38)30-22-26-14-16-28(24-32(26)42-35(30)40)37(19-11-7-3)20-12-8-4/h13-16,21-24H,5-12,17-20H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNRIKGRQSBQQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=C(C=C4)N(CCCC)CCCC)OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

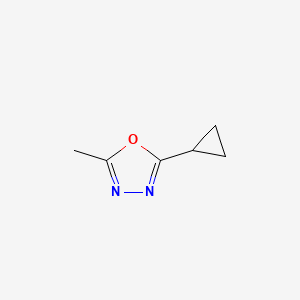

![[1-Oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine](/img/structure/B3034482.png)